(3R,4R)-3-Methoxyoxan-4-amine hydrochloride
Overview
Description
(3R,4R)-3-Methoxyoxan-4-amine hydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique stereochemistry, which can influence its reactivity and interactions with other molecules.
Scientific Research Applications
(3R,4R)-3-Methoxyoxan-4-amine hydrochloride has several scientific research applications, including:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of materials with specific properties
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-Methoxyoxan-4-amine hydrochloride typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method is the asymmetric synthesis, which can be achieved through various catalytic processes. For instance, the use of chiral ligands in metal-catalyzed reactions can help in obtaining the desired enantiomer with high selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3-Methoxyoxan-4-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound may yield corresponding oxanone derivatives, while reduction may produce amine derivatives .
Mechanism of Action
The mechanism of action of (3R,4R)-3-Methoxyoxan-4-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets .
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine hydrochloride
- (S)-2-(((3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)methyl)-3-phenylpropanoic acid methyl ester hydrochloride .
Uniqueness
(3R,4R)-3-Methoxyoxan-4-amine hydrochloride is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in various fields, including medicinal chemistry and material science .
Properties
IUPAC Name |
(3R,4R)-3-methoxyoxan-4-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-8-6-4-9-3-2-5(6)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWZYPXYPVHLOG-IBTYICNHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCCC1N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1COCC[C@H]1N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1232064-63-9 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1232064-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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